N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide
Description
This compound (referred to as the "target compound" hereafter) features a 1,3,4-oxadiazole core substituted at the 5-position with a 2,4-dimethylthiazol-5-yl group and at the 2-position with a cyclopentanecarboxamide moiety. Its molecular formula is C₁₈H₁₆N₆O₂S, with a molecular weight of 380.42 g/mol . The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and hydrogen-bonding capacity, while the dimethylthiazol group contributes to lipophilicity and π-π stacking interactions. The cyclopentane carboxamide introduces steric bulk and conformational rigidity, which may influence target binding or solubility .
Properties
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-7-10(20-8(2)14-7)12-16-17-13(19-12)15-11(18)9-5-3-4-6-9/h9H,3-6H2,1-2H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYAVAXZWZKOPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Bruton’s Tyrosine Kinase (BTK) . BTK is a key component of the B cell receptor signaling pathway, and its chronic activation is a hallmark of many B cell malignancies.
Mode of Action
F5948-0078, also known as NX-5948, is a novel, orally administered small molecule that induces specific protein degradation of both wild type and mutant forms of BTK. This is achieved by the recruitment of the cereblon E3 ubiquitin ligase complex. The compound can cross the blood-brain barrier and degrade BTK intracranially, translating to preclinical efficacy in a mouse brain lymphoma disease model.
Biochemical Pathways
The compound’s action on BTK affects the B cell receptor signaling pathway. By degrading BTK, the compound disrupts this pathway, potentially inhibiting the growth and survival of B cell malignancies.
Result of Action
The degradation of BTK by this compound could lead to the inhibition of B cell receptor signaling, thereby potentially suppressing the growth and survival of B cell malignancies. This could have therapeutic benefits in the treatment of these malignancies.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the ability to cross the blood-brain barrier suggests that it could be effective in environments like the central nervous system. .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Compound BF96345
- Structure : Shares the 1,3,4-oxadiazole core but replaces the cyclopentanecarboxamide with a 5-methyl-1-phenyl-1H-pyrazole-4-carboxamide group.
- Molecular Weight : 380.42 g/mol (identical to the target compound).
- This may alter solubility or target selectivity .
5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazole-2-thiol (sc-352596)
- Structure : Replaces the cyclopentanecarboxamide with a thiol (-SH) group.
- Molecular Weight: Not explicitly stated but structurally lighter due to the absence of the cyclopentane moiety.
- Key Differences : The thiol group increases reactivity (e.g., disulfide bond formation) and may reduce metabolic stability compared to the carboxamide substituent in the target compound .
Substituent Variations on Thiazole and Carboxamide
Compound 74
- Structure : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide.
- Key Differences :
- Thiazole substitution : A 4-(4-methoxyphenyl) group and a 5-(4-pyrrolidinylbenzoyl) group replace the dimethylthiazol and oxadiazole linkage.
- Carboxamide : Cyclopropane instead of cyclopentane.
- The smaller cyclopropane may reduce steric hindrance .
Compound 50
- Structure : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorobenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide.
- Key Differences :
- Thiazole substitution : A 3-fluorobenzoyl group replaces the oxadiazole-thiazolyl linkage.
- Carboxamide : Cyclopropane instead of cyclopentane.
- Inferred Properties : The fluorine atom introduces electronegativity, which could enhance binding affinity to electron-rich targets. The benzodioxole group may increase metabolic resistance .
P074-2941
- Structure : N-{1-[5-(Azepan-1-yl)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}cyclopentanecarboxamide.
- Molecular Weight : 382.5 g/mol.
- Key Differences :
- Oxadiazole substitution : Azepane (7-membered ring) replaces the dimethylthiazol group.
- Carboxamide linkage : A phenethyl spacer is added between the oxadiazole and cyclopentane.
- Inferred Properties : The azepane’s larger ring size may improve membrane permeability, while the phenethyl spacer could modulate binding kinetics .
Research Implications and Gaps
- Activity Data : The provided evidence lacks explicit biological activity data (e.g., IC₅₀, binding affinities). Further studies should compare pharmacokinetic profiles (e.g., LogP, plasma stability) and target engagement.
- Synthetic Accessibility : Compounds like BF96345 and the target compound share identical molecular weights, suggesting similar synthetic complexity. However, cyclopropane derivatives (Compounds 50, 74) may face challenges in ring-strain management .
- Safety : The thiol-containing sc-352596 may pose higher toxicity risks due to reactive sulfur, whereas carboxamide derivatives (target compound, P074-2941) are likely safer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
